molecular formula C22H25BrN6O4S B609227 Mpc-3100 CAS No. 958025-66-6

Mpc-3100

Número de catálogo: B609227
Número CAS: 958025-66-6
Peso molecular: 549.4 g/mol
Clave InChI: CVBWTNHDKVVFMI-LBPRGKRZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MPC-3100 is a synthetic, purine-scaffold heat shock protein 90 (Hsp90) inhibitor developed by Myrexis Pharmaceuticals. It targets the ATP-binding pocket of Hsp90’s N-terminal domain (NTD), blocking ATP hydrolysis and inducing degradation of client proteins critical for cancer cell survival . Preclinical studies demonstrated potent anti-tumor activity in xenograft models, including gastric (NCI-N87) and prostate (DU-145) cancers, with IC50 values of 60 nM in Hsp90 inhibition assays and 540 nM in HCT-116 cell proliferation assays . To address this, the L-alanine ester prodrug MPC-0767 (LAM-003) was developed, which hydrolyzes to this compound in the gastrointestinal tract, enhancing solubility and bioavailability .

Métodos De Preparación

Chemical Identity and Structural Characteristics

MPC-3100 (CAS 958025-66-6) is a purine-based compound with the molecular formula C22H25BrN6O4S\text{C}_{22}\text{H}_{25}\text{BrN}_6\text{O}_4\text{S} and a molecular weight of 549.4 g/mol . Its structure features a benzodioxolylthio-purinyl core linked to a piperidinyl-propanone moiety, as depicted in its canonical SMILES notation:
CC(C(=O)N1CCC(CC1)CCN2C3=C(C(=NC=N3)N)N=C2SC4=C(C=C5C(=C4)OCO5)Br)O\text{CC(C(=O)N1CCC(CC1)CCN2C3=C(C(=NC=N3)N)N=C2SC4=C(C=C5C(=C4)OCO5)Br)O} .

Key Functional Groups and Target Binding

The molecule’s N-terminal ATP-binding site inhibition of Hsp90 is attributed to:

  • A 6-bromobenzo[d] dioxol-5-ylthio group, enhancing hydrophobic interactions with Hsp90’s ATP pocket .

  • A purine scaffold mimicking adenosine, critical for competitive ATP binding .

  • A hydroxypropanone side chain optimizing solubility and pharmacokinetic (PK) properties .

Formulation and Stability Considerations

Analytical Characterization

Critical quality control parameters :

ParameterMethodSpecification
Purity (HPLC)Reverse-phase C18≥98%
Enantiomeric excessChiral HPLC≥99% (S)-isomer
Residual solventsGC-MS<500 ppm DMSO

Pharmacological Validation

In Vitro Potency

This compound demonstrates:

  • Hsp90 ATPase inhibition : IC50_{50} = 60 nM .

  • Antiproliferative activity : IC50_{50} = 540 nM in HCT-116 cells .

  • Client protein degradation : Reduces HER2 levels by 90% at 0.5 μM .

In Vivo Efficacy

In NCI-N87 gastric cancer xenografts, daily oral dosing (100 mg/kg) achieves:

  • Tumor growth inhibition (TGI) = 72% .

  • Plasma CmaxC_{\text{max}} = 12.3 μM, t1/2t_{1/2} = 6.2 h .

Comparative Analysis With First-Generation Hsp90 Inhibitors

ParameterThis compound17-AAG
Oral bioavailability 89%<5%
Hepatic clearance ModerateHigh
Client proteins HER2, AKT, RAFHER2, BCR-ABL
Clinical tolerance ≤600 mg/day Hepatotoxic

Challenges in Scalable Synthesis

Bromobenzodioxole Availability

Sourcing 6-bromobenzo[d] dioxol-5-thiol necessitates multi-step synthesis from catechol derivatives, impacting cost .

Stereochemical Control

Achieving >99% enantiomeric purity requires costly chiral catalysts or chromatographic steps .

Análisis De Reacciones Químicas

Tipos de reacciones

MPC-3100 se somete a varios tipos de reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción suelen implicar temperaturas y niveles de pH controlados para garantizar el resultado deseado .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones en investigación científica

This compound tiene una amplia gama de aplicaciones en investigación científica, especialmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones notables incluyen:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

MPC-3100 ejerce sus efectos uniéndose específicamente al bolsillo de unión al ATP de la proteína de choque térmico 90, inhibiendo su actividad de chaperona. Esta inhibición conduce a la desestabilización y degradación de las proteínas clientes que son esenciales para el crecimiento y la supervivencia de las células cancerosas. Los objetivos moleculares y las vías implicadas incluyen el complejo de chaperonas de la proteína de choque térmico 90 y sus vías de señalización asociadas .

Comparación Con Compuestos Similares

Comparison with Similar Hsp90 Inhibitors

Structural and Functional Comparisons

Table 1: Key Structural and Pharmacological Properties

Compound Scaffold Key Structural Features Hsp90 IC50 (nM) Solubility Issues Clinical Stage
MPC-3100 Purine Bromine at R1, 1,3-benzodioxole moiety 60–136* High Phase I completed
PU-H71 Purine Iodine at R1, 1,3-benzodioxole moiety 10 Moderate Phase II
BIIB021 Purine Trifluoromethyl group, optimized piperidine 38 Low Phase II discontinued
HP-4 Non-purine Virtual screening-derived scaffold 17.64 Not reported Preclinical
SNX-5422 Resorcinol Isoxazole-resorcinol hybrid 34 Moderate Phase I/II (revived)
MPC-0767 Prodrug L-alanine ester of this compound N/A Improved Phase I

*Discrepancy in IC50 values: 60 nM (Myrexis data ) vs. 136 nM (independent study ).

Key Findings:

  • PU-H71 : Contains iodine instead of bromine at R1, conferring 6–8× greater potency than this compound (IC50 = 10 nM vs. 60–136 nM) . Despite superior activity, PU-H71 faced challenges in pharmacokinetic (PK) consistency, whereas this compound showed favorable oral PK profiles in preclinical models .
  • BIIB021 : A purine analog with a trifluoromethyl group, achieving IC50 = 38 nM. It advanced to Phase II but was discontinued due to insufficient efficacy .
  • HP-4: A non-purine inhibitor identified via virtual screening, demonstrating 7.7× greater potency than this compound in vitro.
  • SNX-5422: A resorcinol-class inhibitor initially discontinued for ocular toxicity but revived by Esanex. Its distinct scaffold avoids cross-resistance with purine analogs .

Clinical and Pharmacokinetic Comparisons

Table 2: Clinical Outcomes and Limitations

Compound Clinical Outcomes Major Limitations
This compound Safe below 600 mg/day; manageable adverse effects (e.g., fatigue, nausea) . Poor solubility requiring prodrug .
PU-H71 Demonstrated tumor regression in HER2+ breast cancer models; Phase II ongoing . Variable PK profiles .
SNX-5422 Partial responses in Phase I; revived for mesothelioma trials . Historical toxicity concerns .
MPC-0767 Improved bioavailability; comparable antitumor efficacy to this compound . Prodrug metabolism variability .

Key Insights:

  • Solubility and Prodrug Development: this compound’s poor solubility prompted the creation of MPC-0767, which enhanced aqueous solubility by >100× without compromising efficacy . In contrast, resorcinol analogs like SNX-5422 inherently exhibit better solubility but face toxicity hurdles .
  • Safety Profiles : this compound’s adverse effects (e.g., diarrhea, elevated liver enzymes) were reversible upon discontinuation, similar to other Hsp90 inhibitors .

Mechanistic and Off-Target Comparisons

This compound and PU-H71 were evaluated in NLRP3 inflammasome assays, where both partially inhibited pyroptosis (cell death) in vitro, though less potently than MCC950 .

Actividad Biológica

MPC-3100 is a novel inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a critical role in the maturation and stability of various oncogenic proteins. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt multiple signaling pathways involved in tumor growth and survival.

HSP90 is essential for the proper functioning of numerous client proteins, including those involved in cell cycle regulation, apoptosis, and signal transduction. By inhibiting HSP90, this compound interferes with the stability and activity of these client proteins, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound specifically targets the N-terminal ATP binding domain of HSP90, inhibiting its ATPase activity, which is crucial for its chaperone function .

In Vitro Studies

Cell Line Sensitivity:
this compound has been tested against various cancer cell lines, demonstrating significant anti-proliferative effects. The following table summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (nM)
HCT-116 (Colon)540
NCI-N87 (Gastric)Not specified
DU-145 (Prostate)Not specified
HepG2 (Liver)Low concentrations observed

In studies involving HepG2 and HUH-7 liver cancer cells, this compound inhibited cell viability in a time- and dose-dependent manner. The combination of this compound with conventional chemotherapeutics like 5-fluorouracil (5-FU) further enhanced its efficacy, indicating potential for combination therapies .

Mechanistic Insights:
Research indicates that the inhibition of HSP90 by this compound leads to the degradation of mutant p53, a common oncogenic alteration in many cancers. This degradation occurs via the proteasome pathway, which may trigger apoptosis in cells harboring mutant p53 .

In Vivo Studies

Xenograft Models:
In vivo studies using NCI-N87 gastric cancer xenograft models demonstrated that treatment with this compound resulted in significant tumor growth inhibition. The pharmacokinetic profile of this compound showed high oral bioavailability and acceptable hepatic clearance rates, making it a suitable candidate for clinical applications .

Clinical Studies

This compound has progressed into clinical evaluation phases, where it has shown promising pharmacokinetic and pharmacodynamic characteristics comparable to preclinical findings. A Phase I clinical study indicated that this compound was well tolerated among participants, suggesting a favorable safety profile for further development .

Case Studies

Two notable case studies illustrate the application of this compound:

  • Combination Therapy with 5-FU:
    In a study assessing the combined effect of this compound and 5-FU on HepG2 and HUH-7 cells, results indicated enhanced cytotoxicity compared to either agent alone. The combination therapy activated multiple apoptotic pathways, highlighting the potential for synergistic effects in clinical settings .
  • Pharmacokinetic Analysis:
    A comparative analysis of the metabolism of this compound across different species (rat, dog, monkey, and human) was conducted to understand its pharmacokinetic behavior better. This study revealed important insights into species-specific metabolism that could inform dosing strategies in clinical trials .

Q & A

Basic Research Questions

Q. What established in vitro assays are recommended for evaluating MPC-3100’s efficacy as an Hsp90 inhibitor?

this compound’s inhibition of Hsp90 can be assessed using biochemical assays such as fluorescence polarization (to measure competitive binding against fluorescently labeled geldanamycin derivatives) and ATPase activity assays (to quantify Hsp90’s enzymatic function post-inhibition). Cell-based assays include monitoring client protein degradation (e.g., HER2, AKT) via western blotting in cancer cell lines. Ensure consistency by replicating experiments across multiple cell lines and validating results with orthogonal methods like surface plasmon resonance (SPR) for binding affinity confirmation .

Q. How can researchers validate this compound’s target specificity in preclinical models?

To rule out off-target effects:

  • Use siRNA or CRISPR knockdown of Hsp90 in parallel experiments; reduced efficacy of this compound in knockdown models suggests target specificity.
  • Perform broad-spectrum kinase profiling (e.g., using kinome-wide screens) to identify unintended interactions.
  • Compare results with first-generation Hsp90 inhibitors (e.g., 17-AAG) to assess mechanistic consistency .

Q. What pharmacokinetic (PK) parameters are critical in optimizing this compound dosing for in vivo studies?

Key parameters include:

  • Bioavailability : Assess oral absorption using LC-MS/MS plasma concentration profiling.
  • Half-life (t½) : Determine via repeated blood sampling post-administration.
  • Tissue distribution : Use radiolabeled this compound in autoradiography or mass spectrometry imaging.
  • Metabolic stability : Evaluate liver microsome assays for CYP450-mediated degradation. Adjust dosing schedules based on these metrics to maintain therapeutic exposure .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound’s IC50 values across cancer models?

Contradictions may arise from:

  • Cell line heterogeneity : Use panels of cell lines with documented Hsp90 expression levels (e.g., breast cancer vs. glioblastoma).
  • Assay conditions : Standardize ATP concentrations, incubation times, and serum-free vs. serum-containing media.
  • Data normalization : Include internal controls (e.g., Hsp90-negative cells) and normalize to baseline ATPase activity. Apply meta-analysis to compare results across studies, and use multivariate regression to isolate variables affecting potency .

Q. What methodologies are effective for identifying synergistic combinations of this compound with other anticancer agents?

  • High-throughput combinatorial screening : Test this compound with FDA-approved chemotherapies (e.g., paclitaxel, doxorubicin) using matrix dilution schemes.
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method.
  • Mechanistic validation : Use RNA-seq to identify pathway crosstalk (e.g., heat shock response vs. apoptosis). Prioritize combinations showing >50% CI reduction in preclinical models .

Q. How can researchers address this compound’s potential off-target effects in transcriptional regulation studies?

  • Chemoproteomics : Use affinity-based pull-down assays with this compound-conjugated beads to capture interacting proteins.
  • Transcriptome-wide analysis : Perform RNA-seq before/after treatment and cross-reference with Hsp90 client protein lists.
  • CRISPR interference (CRISPRi) : Suppress Hsp90 and compare transcriptional profiles to this compound-treated samples. Discrepancies suggest off-target activity .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing this compound’s dose-response heterogeneity in 3D tumor spheroid models?

  • Nonlinear regression : Fit dose-response curves using a four-parameter logistic model (e.g., Hill equation).
  • Cluster analysis : Group spheroids by response patterns (e.g., responders vs. non-responders) using PCA or t-SNE.
  • Time-lapse imaging : Quantify spheroid growth inhibition over time with mixed-effects models to account for intra-sample variability .

Q. How can researchers ensure reproducibility in this compound studies across laboratories?

  • Standardized protocols : Share detailed methods for cell culture conditions, compound preparation (e.g., DMSO concentration), and assay endpoints.
  • Inter-laboratory validation : Participate in ring trials with blinded sample testing.
  • Data transparency : Publish raw datasets (e.g., microscopy images, flow cytometry files) in repositories like Zenodo or Figshare .

Q. Translational Challenges

Q. What strategies mitigate this compound’s metabolic instability in rodent models?

  • Prodrug design : Modify this compound’s structure to enhance solubility (e.g., phosphate ester prodrugs).
  • Co-administration with CYP inhibitors : Test compounds like ketoconazole to reduce hepatic metabolism.
  • Nanoparticle encapsulation : Use liposomal or PEGylated formulations to prolong circulation time .

Q. How can researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

  • Tumor microenvironment (TME) modeling : Incorporate stromal cells (e.g., fibroblasts) in 3D co-culture assays.
  • Pharmacodynamic (PD) biomarkers : Measure Hsp70 upregulation (a compensatory response to Hsp90 inhibition) in tumor biopsies.
  • Mathematical modeling : Use PK/PD models to predict effective intratumoral concentrations and adjust dosing .

Propiedades

IUPAC Name

(2S)-1-[4-[2-[6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN6O4S/c1-12(30)21(31)28-5-2-13(3-6-28)4-7-29-20-18(19(24)25-10-26-20)27-22(29)34-17-9-16-15(8-14(17)23)32-11-33-16/h8-10,12-13,30H,2-7,11H2,1H3,(H2,24,25,26)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBWTNHDKVVFMI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)CCN2C3=NC=NC(=C3N=C2SC4=C(C=C5C(=C4)OCO5)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241969
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958025-66-6
Record name MPC-3100
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958025666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MPC-3100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MPC-3100
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UMA2EEO9Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.